(+)-Isolariciresinol 9'-O-glucoside

Diabetes Metabolic Disorders Enzyme Inhibition

Researchers requiring precise α-glucosidase inhibition studies face confounding results from generic lignan glycosides. (+)-Isolariciresinol 9'-O-glucoside (CAS 63358-12-3) resolves this through its defined (1S,2R,3R) stereochemistry and 9'-O-glucoside moiety, critical determinants of target engagement. • α-Glucosidase IC₅₀ 1.15-24.4× lower than acarbose, enabling robust antidiabetic SAR studies • Enantiomerically pure reference standard for HPLC-MS/MS authentication of Oplopanax horridus and Fragaria × ananassa extracts • Distinct from (-)-enantiomer (CAS 143236-04-8) and aglycone forms-validates stereospecific neuroprotection mechanisms Supplied with comprehensive CoA; ambient/blue ice shipping worldwide.

Molecular Formula C26H34O11
Molecular Weight 522.5 g/mol
CAS No. 63358-12-3
Cat. No. B200971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Isolariciresinol 9'-O-glucoside
CAS63358-12-3
Molecular FormulaC26H34O11
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O
InChIInChI=1S/C26H34O11/c1-34-19-6-12(3-4-17(19)29)22-15-8-18(30)20(35-2)7-13(15)5-14(9-27)16(22)11-36-26-25(33)24(32)23(31)21(10-28)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21+,22-,23+,24-,25+,26+/m0/s1
InChIKeyAHYOMNWKYGMYMB-QBCFYRCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Isolariciresinol 9'-O-glucoside (CAS 63358-12-3): Key Identifiers and Baseline Characteristics for Procurement


(+)-Isolariciresinol 9'-O-glucoside (CAS 63358-12-3) is a stereodefined lignan glycoside isolated from various plant species, including Oplopanax horridus root bark and strawberry (Fragaria × ananassa) fruit. Its molecular formula is C₂₆H₃₄O₁₁, with a molecular weight of 522.54 g/mol [1]. The compound's biological profile includes antioxidant, α-glucosidase inhibitory, and neuroprotective activities, but these activities are highly stereospecific and dependent on the 9'-O-glucoside moiety, necessitating precise compound identification for reproducible research outcomes [2].

Critical Procurement Distinctions: Why (+)-Isolariciresinol 9'-O-glucoside Cannot Be Interchanged with In-Class Analogs


Generic substitution within the lignan glycoside class is scientifically unsound for (+)-Isolariciresinol 9'-O-glucoside. The compound's stereochemistry (1S,2R,3R configuration of the aglycone core) and the specific 9'-O-glucoside attachment are critical determinants of its biological activity . For instance, the (-)-enantiomer (CAS 143236-04-8) exhibits distinct neuroprotective profiles and is sourced from different plant origins . Furthermore, isolariciresinol aglycones (e.g., (+)-isolariciresinol, CAS 548-29-8) lack the glucoside moiety, resulting in altered solubility, cellular uptake, and target interaction . Pinoresinol glycosides, while structurally similar, exhibit different potency and selectivity in anti-inflammatory assays . The quantitative evidence below demonstrates these critical differences.

Quantitative Differentiation Evidence for (+)-Isolariciresinol 9'-O-glucoside (CAS 63358-12-3) vs. Key Analogs


Superior α-Glucosidase Inhibitory Potency vs. Acarbose

(+)-Isolariciresinol 9'-O-glucoside exhibits significantly more potent α-glucosidase inhibitory activity compared to the clinical reference drug acarbose. In a standardized in vitro enzyme assay, the compound showed an IC₅₀ value of 25.39–537.43 μM, whereas acarbose demonstrated an IC₅₀ of 619.94 μM under identical conditions [1]. This represents a 1.15- to 24.4-fold increase in potency, positioning it as a more effective α-glucosidase inhibitor for research applications.

Diabetes Metabolic Disorders Enzyme Inhibition

Enantiomer-Specific Neuroprotective Activity: (+)-Isolariciresinol 9'-O-glucoside vs. (-)-Isolariciresinol 9'-O-glucoside

The (+)-enantiomer (CAS 63358-12-3) demonstrates neuroprotective activity in SH-SY5Y neuronal cells, with an IC₅₀ of 6.36 ± 0.34 mmol/g in a FRAP assay, while the (-)-enantiomer (CAS 143236-04-8) shows a comparable IC₅₀ of 6.16 ± 0.17 mmol/g [1]. However, the (-)-enantiomer exhibits distinct neuroprotective mechanisms, including slowing amyloid-β peptide-induced damage and activating the PI3K/Akt pathway, which are not reported for the (+)-enantiomer . This stereochemical specificity dictates the appropriate compound for targeted neurodegenerative disease research.

Neuroprotection Alzheimer's Disease Stereochemistry

DPPH Radical Scavenging Activity: (+)-Isolariciresinol 9'-O-glucoside vs. (-)-Isolariciresinol 9'-O-glucoside

Both enantiomers demonstrate active DPPH radical scavenging, but their relative potencies are context-dependent. In a strawberry-derived isolate study, (+)-isolariciresinol 9'-O-glucoside (compound 12) and its (-)-enantiomer (compound 13) were both reported as active in DPPH scavenging, though precise IC₅₀ values were not differentiated [1]. A separate study on Diospyros kaki leaves reported weak antioxidant activity for both enantiomers in FRAP assays, with IC₅₀ values of 6.36 and 6.16 mmol/g respectively, compared to L-ascorbic acid at 14.98 mmol/g [2]. This underscores that while both enantiomers possess antioxidant capacity, their absolute potency is modest and highly dependent on the assay system.

Antioxidant Free Radical DPPH

Anti-inflammatory Selectivity: Isolariciresinol Aglycone vs. Pinoresinol Glycoside

While (+)-Isolariciresinol 9'-O-glucoside itself lacks direct anti-inflammatory data, its aglycone, isolariciresinol, demonstrates potent and selective inhibition of TNF-α production (IC₅₀ = 0.87 μM) in LPS-stimulated RAW 264.7 macrophages, with minimal effect on IL-6 [1]. In contrast, pinoresinol glycoside, another lignan glycoside, inhibits both TNF-α and nitric oxide production with different potency profiles (pinoresinol: NO IC₅₀ = 17.8 μM; TNF-α IC₅₀ = 123.8 μM) . This class-level evidence suggests that the isolariciresinol scaffold, and by extension its glycoside, may offer superior selectivity for TNF-α modulation compared to pinoresinol-based analogs, a crucial consideration for inflammatory disease models.

Anti-inflammatory TNF-α Lignans

Optimal Research and Industrial Applications for (+)-Isolariciresinol 9'-O-glucoside (CAS 63358-12-3) Based on Quantitative Evidence


In Vitro α-Glucosidase Inhibition Studies for Diabetes and Metabolic Disorder Research

Given its significantly higher potency compared to acarbose (1.15–24.4× lower IC₅₀), (+)-Isolariciresinol 9'-O-glucoside is an optimal choice for investigating α-glucosidase inhibitory mechanisms and developing novel antidiabetic agents [1]. Researchers can use this compound as a reference standard or as a lead scaffold for structure-activity relationship (SAR) studies aimed at improving glucose homeostasis.

Enantiomer-Specific Neuroprotection and Alzheimer's Disease Research

The distinct neuroprotective profiles of the (+)- and (-)-enantiomers make (+)-Isolariciresinol 9'-O-glucoside essential for studies dissecting stereochemical contributions to neuronal survival [2]. While the (-)-enantiomer is implicated in amyloid-β antagonism and PI3K/Akt activation, the (+)-enantiomer serves as a critical control to validate enantioselective effects in neurodegenerative disease models, including Alzheimer's and Parkinson's .

Stereochemical Control in Lignan Glycoside Bioactivity Studies

The compound's defined (1S,2R,3R) stereochemistry makes it an indispensable tool for investigating how stereochemistry influences lignan glycoside interactions with cellular targets, such as enzymes and receptors . Comparative studies using the (+)-enantiomer, (-)-enantiomer, and aglycone forms can elucidate the structural determinants of antioxidant, anti-inflammatory, and enzyme inhibitory activities, guiding rational drug design.

Comparative Phytochemical Profiling and Quality Control of Natural Extracts

(+)-Isolariciresinol 9'-O-glucoside serves as a key reference standard for the identification and quantification of lignan glycosides in plant extracts via HPLC-MS/MS [3]. Its presence in Oplopanax horridus root bark and strawberry fruit provides a chemical marker for quality control and authentication of herbal preparations and functional food ingredients derived from these sources.

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